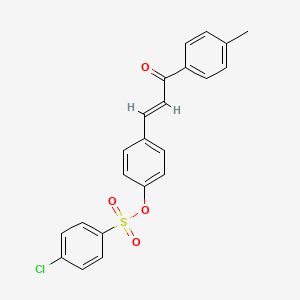

1-(4-Chlorophenyl)cycloheptan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Chlorophenyl)cycloheptan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2247107-88-4 . It has a molecular weight of 260.21 and is typically in powder form .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 260.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Hydroamination Reactions and Pharmaceutical Relevance

Hydroamination reactions involving cycloheptatriene with primary aromatic amines, including those similar in structure to 1-(4-Chlorophenyl)cycloheptan-1-amine;hydrochloride, have been explored for creating pharmaceutically relevant frameworks (Sakai, Ridder, & Hartwig, 2006). These reactions, facilitated by palladium-catalyzed processes, demonstrate the compound's utility in synthesizing complex organic structures that are of interest in drug development and synthetic chemistry.

Organocatalysis in Asymmetric Synthesis

Research on valine dipeptide organocatalysts, involving primary amine groups, highlights the potential for asymmetric synthesis applications. These studies illustrate the versatility of amine derivatives in catalyzing reactions with high enantioselectivity, suggesting that compounds like this compound could be valuable in the synthesis of chiral molecules (Huang et al., 2011).

Synthesis and Reactivity of Amine Derivatives

The synthesis and characterization of amine derivatives, including those structurally related to this compound, have been extensively studied. Investigations into their reactivity, particularly in the context of corrosion inhibition for mild steel in acidic media, reveal the protective capabilities of these compounds. Such studies not only demonstrate the chemical versatility of amine derivatives but also their potential industrial applications in material science (Boughoues et al., 2020).

Catalytic Applications

The use of cyclopropenium ions as catalysts in the Beckmann rearrangement of ketoximes to amides/lactams, as demonstrated by Srivastava et al. (2010), opens up new avenues for the application of cation-based catalysis in organic synthesis. This research suggests potential catalytic roles for structurally similar compounds to this compound in facilitating efficient and selective chemical transformations (Srivastava, Patel, Garima, & Yadav, 2010).

properties

IUPAC Name |

1-(4-chlorophenyl)cycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)13(15)9-3-1-2-4-10-13;/h5-8H,1-4,9-10,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDPTFWFLNSAER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=CC=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552535.png)

![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)